N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The oxazole ring is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide is unique due to its specific combination of a tetrahydroisoquinoline core and an oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10(19)18-7-5-11-2-3-13(8-12(11)9-18)17-15(20)14-4-6-16-21-14/h2-4,6,8H,5,7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXYSYJABATPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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